Granisetronum

Vue d'ensemble

Description

Granisetron, also known by the brand names Sancuso and Kevatril, is a potent and highly selective 5-HT3 receptor antagonist . It is used to prevent nausea and vomiting that may be caused by medicine to treat cancer (chemotherapy or radiation) . Granisetron blocks the actions of chemicals in the body that can trigger nausea and vomiting .

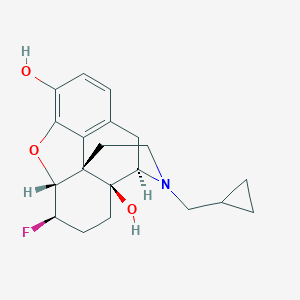

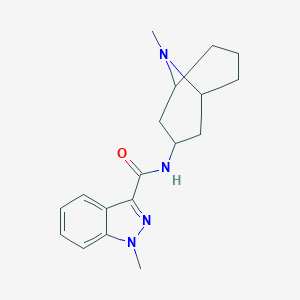

Molecular Structure Analysis

Granisetron has a molecular formula of C18H24N4O and an average molecular weight of 312.409 Da . It has three defined stereocentres .

Applications De Recherche Scientifique

Management of Nausea and Vomiting Induced by Cytotoxic Therapy

Granisetron is extensively used in the management of nausea and vomiting, which are typical side effects of cytotoxic therapy . If these symptoms are inadequately controlled by antiemetic treatment, they can result in increased mortality, morbidity, and health care costs .

Postoperative Nausea and Vomiting Management

Postoperative nausea and vomiting (PONV) are common complications following surgical procedures. Granisetron has shown effectiveness in managing PONV, improving patient comfort and satisfaction .

Radiation-induced Nausea and Vomiting Management

Radiation therapy, especially total body irradiation and daily fractionated abdominal radiation, can cause nausea and vomiting. Granisetron has been used successfully to manage these symptoms .

Use in Special Patient Populations

Granisetron has been shown to be effective and well-tolerated in special populations, such as patients refractory to antiemetic treatment, patients with hepatic or renal impairment, and children .

Safety Profile and Minimal Potential for Drug-Drug Interactions

Granisetron has a favorable side-effect and safety profile. It has little or no affinity for other receptors, which is thought to underlie the favorable side-effect and safety profiles of this agent . Its minimal potential for drug-drug interactions makes it an antiemetic agent of choice for elderly cancer patients .

Use in Hepatically Impaired Patients

A study found no clinically significant differences in the efficacies and clearances of granisetron between groups of hepatically impaired patients and those without such impairment . Based on the results of that study, dose adjustment of granisetron is not recommended in hepatically impaired patients .

Mécanisme D'action

Target of Action

Granisetron, also known as Granisetronum, is a potent, selective antagonist of 5-HT3 receptors . These receptors are a type of serotonin receptor, and they play a crucial role in the transmission of signals in the brain and gastrointestinal tract .

Mode of Action

Granisetron works by blocking the action of serotonin on 5-HT3 receptors . This blocking action is achieved both centrally, in the medullary chemoreceptor zone, and peripherally, in the gastrointestinal tract . By inhibiting these receptors, Granisetron prevents the triggering of the vomiting reflex, which is often stimulated by certain medical treatments such as chemotherapy .

Biochemical Pathways

The primary biochemical pathway affected by Granisetron is the serotonergic pathway . By blocking the 5-HT3 receptors, Granisetron inhibits the action of serotonin, a neurotransmitter that can trigger nausea and vomiting . This results in the prevention of these symptoms, particularly in patients undergoing treatments that can stimulate the release of serotonin, such as chemotherapy .

Pharmacokinetics

Granisetron exhibits good bioavailability, with approximately 60% of the drug being absorbed when administered orally . It has a protein binding of about 65% and distributes freely between plasma and red blood cells . Granisetron is metabolized in the liver, primarily through N-demethylation and aromatic ring oxidation, followed by conjugation . The elimination half-life of Granisetron ranges from 3 to 14 hours , and it is excreted both renally (11-12%) and fecally (38%) .

Result of Action

The primary result of Granisetron’s action is the prevention of nausea and vomiting . This is particularly beneficial for patients undergoing chemotherapy, radiation therapy, or postoperative recovery, as these treatments can often induce these symptoms . By blocking the action of serotonin on 5-HT3 receptors, Granisetron can effectively mitigate these side effects, improving the patient’s comfort and quality of life .

Action Environment

The efficacy and stability of Granisetron can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the patient’s gastrointestinal environment, which can be influenced by factors such as diet and the presence of other medications . Additionally, the drug’s metabolism can be affected by the patient’s liver function, which can be influenced by factors such as age, disease state, and the presence of other medications . Therefore, it’s important for healthcare providers to consider these factors when prescribing and administering Granisetron .

Orientations Futures

Granisetron continues to be a valuable tool in the management of chemotherapy-induced, radiation-induced, and postoperative nausea and vomiting . Its use in special patient populations, such as patients refractory to antiemetic treatment, patients with hepatic or renal impairment, and children, has also been shown to be effective and well-tolerated . Future research may focus on further optimizing its use in these and other settings.

Propriétés

IUPAC Name |

1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWNKCLOYSRHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861188 | |

| Record name | 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Granisetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.34e-01 g/L | |

| Record name | Granisetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Granisetronum | |

CAS RN |

109889-09-0 | |

| Record name | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Granisetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 °C (hydrochloride salt) | |

| Record name | Granisetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

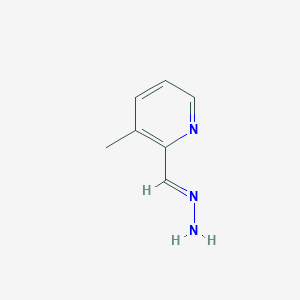

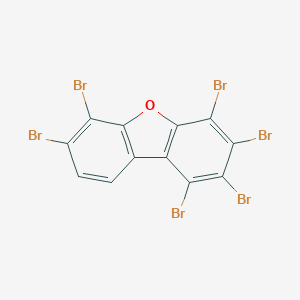

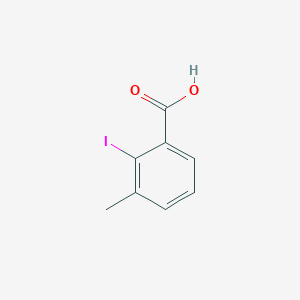

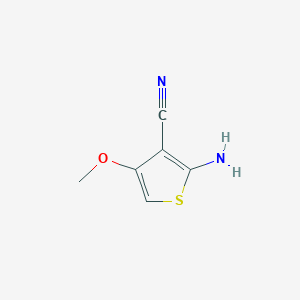

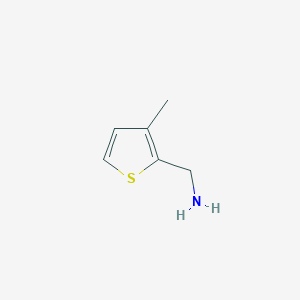

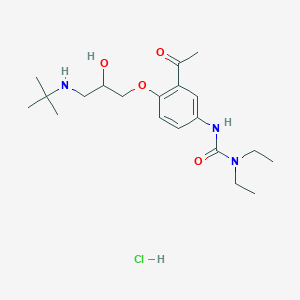

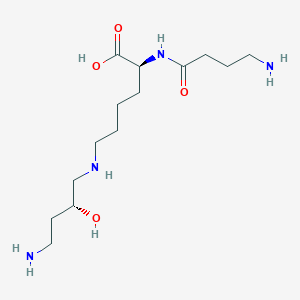

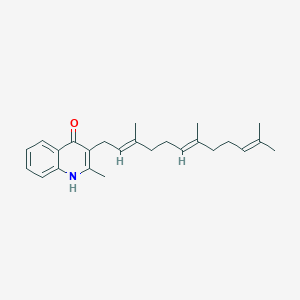

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.